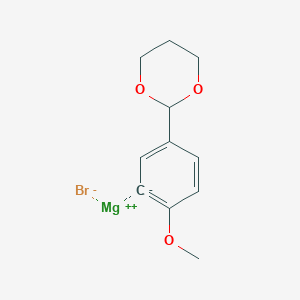
3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M in Tetrahydrofuran is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. The compound is dissolved in tetrahydrofuran, a solvent that stabilizes the Grignard reagent and facilitates its reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxybenzylmagnesium chloride is typically prepared by reacting 3-fluoro-4-methoxybenzyl chloride with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally, the reaction is performed at room temperature or slightly elevated temperatures.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the Grignard reagent.
Inert Atmosphere: Nitrogen or argon is used to maintain an inert atmosphere.
Industrial Production Methods
In industrial settings, the preparation of 3-Fluoro-4-methoxybenzylmagnesium chloride follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with systems to maintain an inert atmosphere and control temperature.
Automated systems: For the addition of reagents and solvents to ensure precise control over reaction conditions.
Purification: The product is often purified by distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles.
Solvents: Tetrahydrofuran or diethyl ether.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Formed from substitution reactions.
Scientific Research Applications
3-Fluoro-4-methoxybenzylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylmagnesium chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzylmagnesium chloride: Similar structure but lacks the fluoro group.
Benzylmagnesium chloride: Lacks both the fluoro and methoxy groups.
Uniqueness
3-Fluoro-4-methoxybenzylmagnesium chloride is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The fluoro group can enhance the compound’s electrophilicity, while the methoxy group can provide steric hindrance and electronic effects that affect the reaction outcome.
Properties
IUPAC Name |
magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FO.ClH.Mg/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQKOOWQQHOAOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)









